molecular formula C10H14N2 B2677208 (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine CAS No. 933700-69-7

(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine

Cat. No. B2677208
CAS RN: 933700-69-7
M. Wt: 162.236
InChI Key: CLEVAQJKPQTDMI-UHFFFAOYSA-N
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Description

“(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine” is a chemical compound with the CAS Number: 933700-69-7 . It has a molecular weight of 162.23 . It is in liquid form .


Synthesis Analysis

The synthesis of isoindoline derivatives, which “(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine” is a part of, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Molecular Structure Analysis

The IUPAC name for this compound is “(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine” and its InChI Code is "1S/C10H14N2/c1-12-7-8-4-2-3-5-9(8)10(12)6-11/h2-5,10H,6-7,11H2,1H3" .


Physical And Chemical Properties Analysis

“(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine” is a liquid at room temperature . It is stored at temperatures below -10°C . The compound has a molecular weight of 162.23 .

Scientific Research Applications

Neuropharmacology and Serotonin Receptors

(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine: derivatives have been investigated for their interaction with serotonin receptors. Specifically, methoxylated versions of this compound exhibit selectivity as 5-HT2A receptor agonists and may possess hallucinogenic properties . Researchers explore these compounds for potential therapeutic applications related to mood disorders, cognition, and neural signaling.

Antimicrobial Agents

Recent studies have explored the antimicrobial potential of isoindolylmethanamine derivatives. Notably, compounds like 1a and 1b have demonstrated good antimicrobial activity . Researchers investigate their efficacy against bacteria, fungi, and other pathogens, aiming to develop new therapeutic agents.

Anti-HIV-1 Activity

Indole derivatives, including isoindolylmethanamines, have been studied for their anti-HIV-1 properties. Molecular docking studies reveal their potential as inhibitors of HIV-1 enzymes. These compounds may contribute to the development of antiretroviral therapies .

Novel Synthesis Routes

Efficient synthetic methods for isoindolylmethanamines are essential. Researchers have explored various approaches, including cyclization of substituted 4-nitro-3-phenylbutanoic acid followed by reduction and dehydration. These methods aim to address challenges related to cost, environmental impact, and toxicity .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

(2-methyl-1,3-dihydroisoindol-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-8-4-2-3-5-9(8)10(12)6-11/h2-5,10H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEVAQJKPQTDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine

CAS RN

933700-69-7
Record name (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine
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